molecular formula C7H4Br2ClNO2 B127298 2-Amino-3,5-dibromo-6-chlorobenzoic acid CAS No. 143769-25-9

2-Amino-3,5-dibromo-6-chlorobenzoic acid

Cat. No. B127298
M. Wt: 329.37 g/mol
InChI Key: YCVONUPUCAHKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Amino-3,5-dibromo-6-chlorobenzoic acid is a halogenated benzoic acid derivative with potential for various biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related halogenated aromatic compounds, which can be informative for understanding the characteristics of 2-Amino-3,5-dibromo-6-chlorobenzoic acid.

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives can be complex, involving multiple steps and various conditions. For instance, the Ullmann coupling reaction is a method that can be used to synthesize substituted benzoic acids, as described in the preparation of 2-substituted 1-acetyl-1H-indol-3-yl acetates from 2-chlorobenzoic acids and amino acids . This method could potentially be adapted for the synthesis of 2-Amino-3,5-dibromo-6-chlorobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the geometry and electronic properties of the molecule. For example, the crystal structure of di-n-butylbis(2-amino-5-chlorobenzoato)tin(IV) shows a skew-trapezoidal bipyramid geometry around the tin atom, influenced by the chelating carboxylate groups . Such structural analyses are crucial for understanding the reactivity and potential interactions of 2-Amino-3,5-dibromo-6-chlorobenzoic acid.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can vary depending on the nature and position of the substituents. The presence of amino and halogen groups can lead to diverse chemical behaviors. For instance, in the case of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids, the coordination to the metal ions differs due to the presence of the chlorine atom . Such insights can help predict the reactivity of 2-Amino-3,5-dibromo-6-chlorobenzoic acid in forming complexes or undergoing further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. For example, the presence of halogen atoms can affect the melting point, solubility, and stability of the compound. The spectroscopic properties, such as IR and mass spectra, provide information about the functional groups present and can be used to confirm the identity of the synthesized compounds . Additionally, thermal analysis can offer data on the stability and decomposition patterns of these compounds . These properties are essential for the practical application and handling of 2-Amino-3,5-dibromo-6-chlorobenzoic acid.

Scientific Research Applications

  • Bioremediation Potential : Aminobacter sp. MSH1 has shown potential in bioremediation, particularly in treating groundwater micropollutants like 2,6-dichlorobenzamide. This organism utilizes these compounds as a sole carbon, nitrogen, and energy source, converting them into various chlorobenzoates, including 2,6-dichlorobenzoic acid and its derivatives. This pathway is unique and distinct from other chlorobenzoate catabolism, involving multiple steps like hydroxylation and dehalogenation (Raes et al., 2019).

  • Thermodynamic and Solubility Studies : The solubility of compounds related to 2-Amino-3,5-dibromo-6-chlorobenzoic acid, like 2-amino-4-chlorobenzoic acid, in various organic solvents has been studied. Understanding the solubility and thermodynamics is crucial for optimizing purification processes of these compounds (Li et al., 2017).

  • Synthesis and Application in Medicinal Chemistry : Derivatives of similar compounds, like 2-amino-5-chlorobenzoic acid, have been synthesized and evaluated for their anti-inflammatory, antiproliferative, and antimicrobial activities. These studies contribute to the development of new pharmaceutical agents (Vachala et al., 2011).

  • Material Science and Metal Cluster Chemistry : The use of compounds structurally related to 2-Amino-3,5-dibromo-6-chlorobenzoic acid, such as N-salicylidene-2-amino-5-chlorobenzoic acid, has been explored in metal cluster chemistry. These studies pave the way for creating novel materials with unique properties (Athanasopoulou et al., 2014).

  • Environmental Impact Studies : Research has also looked into the environmental impact of chlorobenzoic acids, including those structurally related to 2-Amino-3,5-dibromo-6-chlorobenzoic acid. These studies are crucial for understanding the ecological effects and degradation pathways of these compounds (Crosby & Leitis, 1969).

  • Complex Formation with Metals : Complexes formed between yttrium, lanthanides, and compounds like 2-amino-4-chlorobenzoic acid have been studied. This research is relevant for understanding the chemical behavior and potential applications of these metal complexes (Sikorska et al., 1998).

  • Spectroscopic and Structural Analysis : Spectroscopic techniques such as FTIR and Raman spectroscopy have been utilized to analyze compounds related to 2-Amino-3,5-dibromo-6-chlorobenzoic acid. This research aids in understanding the molecular structure and properties of these compounds (Sundaraganesan et al., 2007).

  • Antiviral Activity : Synthesis of derivatives starting from compounds like 4-chlorobenzoic acid has led to the development of molecules with potential antiviral activity. This highlights the role of these compounds in medicinal chemistry (Chen et al., 2010).

properties

IUPAC Name

2-amino-3,5-dibromo-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVONUPUCAHKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370664
Record name 2-amino-3,5-dibromo-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromo-6-chlorobenzoic acid

CAS RN

143769-25-9
Record name 2-amino-3,5-dibromo-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3,5-dibromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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